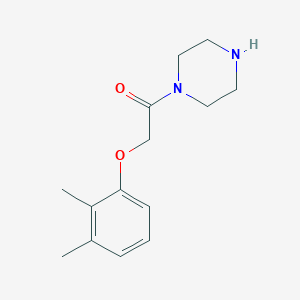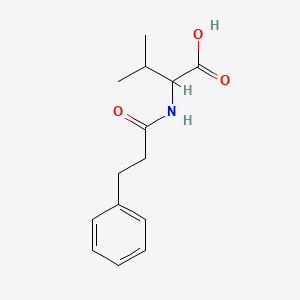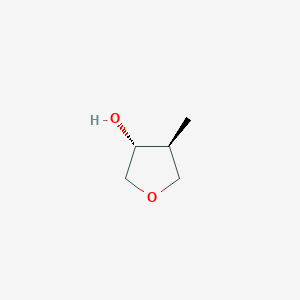
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one (2,3-DMPE-PIP) is a novel compound that has recently been synthesized and studied for its potential biological and medicinal applications. It is a derivative of phenoxyethanol, a naturally occurring compound that is found in many plants. 2,3-DMPE-PIP has been found to possess a variety of interesting properties and has been studied for its potential use in a variety of scientific and medical applications.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory and anti-tumor activities and has been studied for its potential use in the treatment of cancer and other diseases. Additionally, 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
Wirkmechanismus
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been found to interact with a variety of cellular targets. It has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been found to reduce inflammation and pain. Additionally, 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been found to interact with the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been found to increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and analgesic activities. Additionally, 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has been found to possess neuroprotective and cognitive-enhancing activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one in laboratory experiments is that it is relatively easy to synthesize and can be isolated in a pure form. Additionally, it is relatively stable and can be stored for extended periods of time. However, one of the limitations of using 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one in laboratory experiments is that it is not very soluble in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research into 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one. These include further exploration of its potential therapeutic applications, such as its use in the treatment of cancer, neurological disorders, and other diseases. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to the development of more effective and safer therapeutic agents. Additionally, further research into its synthetic methods could lead to the development of more efficient and cost-effective methods of production. Finally, further research into its pharmacokinetics and pharmacodynamics could lead to a better understanding of how it is metabolized and how it affects the body.
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-3-5-13(12(11)2)18-10-14(17)16-8-6-15-7-9-16/h3-5,15H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWRJKDITYGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCNCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate](/img/structure/B3380433.png)
![2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3380438.png)






![4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B3380476.png)



